methyl [1,3-dimethyl-2,6-dioxo-8-(phenylamino)-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate
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Overview
Description
METHYL 2-(8-ANILINO-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETATE is an organic compound belonging to the class of xanthines. Xanthines are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety
Preparation Methods
The synthesis of METHYL 2-(8-ANILINO-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETATE involves several steps. One common method includes the reaction of 1,3-dimethyl-2,6-dioxopurine with aniline in the presence of a suitable catalyst. The resulting intermediate is then reacted with methyl chloroacetate to form the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts to increase yield and purity.
Chemical Reactions Analysis
METHYL 2-(8-ANILINO-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
METHYL 2-(8-ANILINO-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of METHYL 2-(8-ANILINO-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETATE involves its interaction with molecular targets such as enzymes and receptors. The xanthine structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including enzyme inhibition and receptor antagonism .
Comparison with Similar Compounds
METHYL 2-(8-ANILINO-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETATE can be compared with other similar compounds, such as:
Caffeine: Another xanthine derivative with stimulant properties.
Theophylline: Used in the treatment of respiratory diseases like asthma.
Theobromine: Found in cocoa and chocolate, with mild stimulant effects.
Properties
Molecular Formula |
C16H17N5O4 |
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Molecular Weight |
343.34 g/mol |
IUPAC Name |
methyl 2-(8-anilino-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate |
InChI |
InChI=1S/C16H17N5O4/c1-19-13-12(14(23)20(2)16(19)24)21(9-11(22)25-3)15(18-13)17-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,17,18) |
InChI Key |
VPIXAOUQPDFZIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3=CC=CC=C3)CC(=O)OC |
Origin of Product |
United States |
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